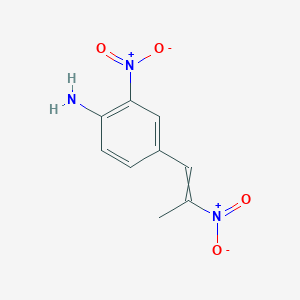![molecular formula C26H30N2O5 B14333755 3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione is a complex organic compound with a unique structure that includes diazo, hydroxy, and oxirene groups
Méthodes De Préparation
The synthesis of 3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione involves multiple steps. The synthetic route typically starts with the preparation of the naphtho[2,3-b]oxirene core, followed by the introduction of the diazo group and the various substituents. Reaction conditions often include the use of strong bases, oxidizing agents, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazo group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the diazo group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione include other diazo compounds and naphtho[2,3-b]oxirene derivatives. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of diazo, hydroxy, and oxirene groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H30N2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione |
InChI |
InChI=1S/C26H30N2O5/c1-14(2)8-7-9-16(5)11-13-26-23(31)18-19(21(29)17(6)22(30)20(18)28-27)24(32)25(26,33-26)12-10-15(3)4/h8,10-11,29H,7,9,12-13H2,1-6H3/b16-11+ |
Clé InChI |
RBOXXSVZLPNBIU-LFIBNONCSA-N |
SMILES isomérique |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(O3)CC=C(C)C)C/C=C(\C)/CCC=C(C)C)O |
SMILES canonique |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(O3)CC=C(C)C)CC=C(C)CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
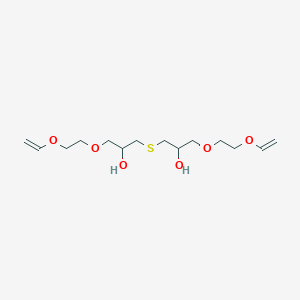
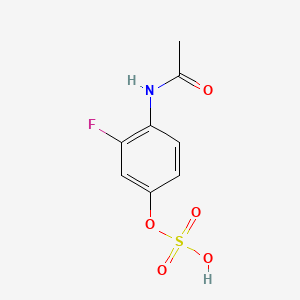
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
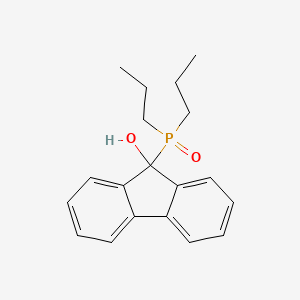
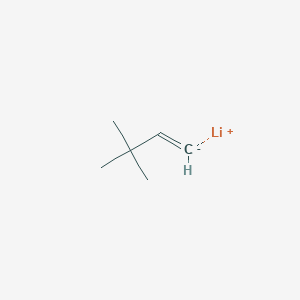
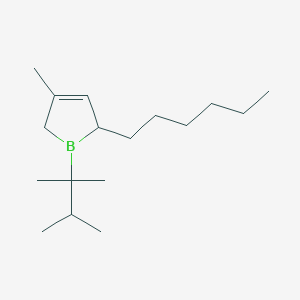
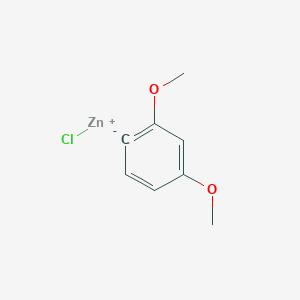
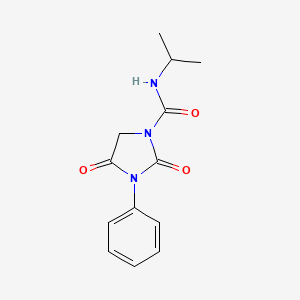
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)

